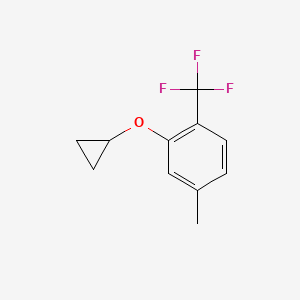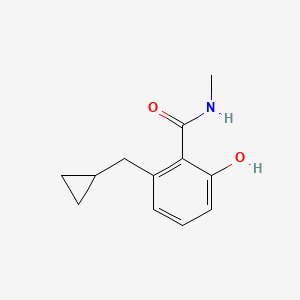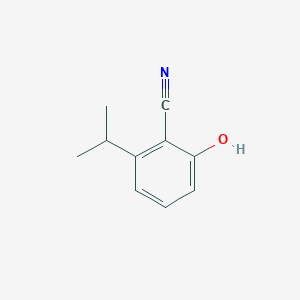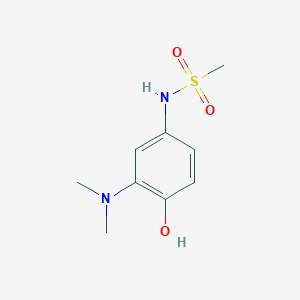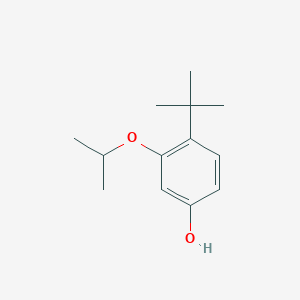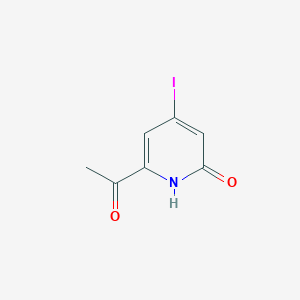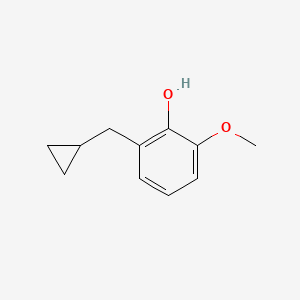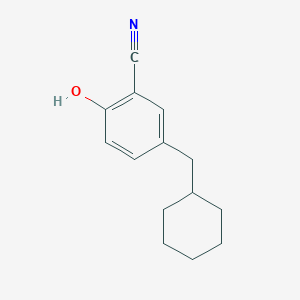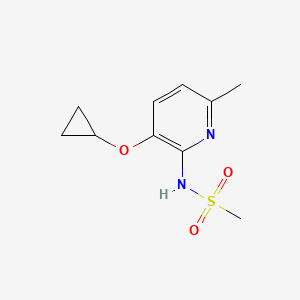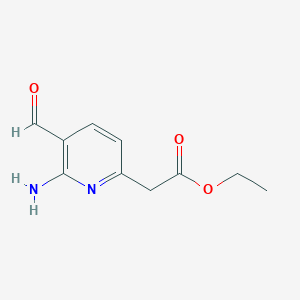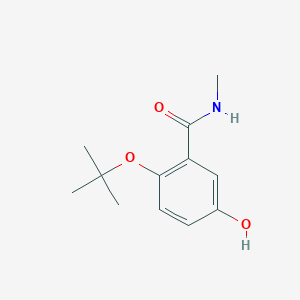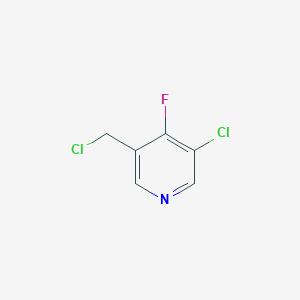
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexyloxy group at the 4-position, a hydroxyl group at the 2-position, and a methyl group on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-hydroxybenzoic acid, is first converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Substitution with Cyclohexyloxy Group: The benzoyl chloride is then reacted with cyclohexanol in the presence of a base such as pyridine to form 4-(cyclohexyloxy)benzoic acid.
Hydroxylation: The 4-(cyclohexyloxy)benzoic acid is hydroxylated at the 2-position using a suitable hydroxylating agent like hydrogen peroxide (H2O2) in the presence of a catalyst.
Amidation: Finally, the hydroxylated product is reacted with methylamine (CH3NH2) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyclohexyloxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-(Cyclohexyloxy)-2-oxo-N-methylbenzamide.
Reduction: Formation of 4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzylamine.
Substitution: Formation of various alkoxy-substituted benzamides.
Applications De Recherche Scientifique
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclohexyloxy)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding affinity and biological activity.
4-(Cyclohexyloxy)-N-methylbenzamide: Lacks the hydroxyl group, potentially altering its reactivity and interaction with molecular targets.
2-Hydroxy-N-methylbenzamide: Lacks the cyclohexyloxy group, which may influence its solubility and overall chemical properties.
Uniqueness
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is unique due to the presence of all three functional groups (cyclohexyloxy, hydroxyl, and N-methyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
4-cyclohexyloxy-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C14H19NO3/c1-15-14(17)12-8-7-11(9-13(12)16)18-10-5-3-2-4-6-10/h7-10,16H,2-6H2,1H3,(H,15,17) |
Clé InChI |
QVUOAWUKDATZKE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=C1)OC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


